molecular formula C15H26N4O2 B2825842 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 1211125-43-7

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Cat. No. B2825842
CAS RN: 1211125-43-7
M. Wt: 294.399
InChI Key: BXSUDJBNBOCGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide, also known as CHEEPO, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CHEEPO belongs to the class of oxalamide derivatives and is a potent inhibitor of various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs).

Scientific Research Applications

4-Methylpyrazole and Ethylene Glycol Intoxication

  • 4-Methylpyrazole as an Antidote : 4-Methylpyrazole, a potent inhibitor of alcohol dehydrogenase, has been indicated as a potential treatment for ethylene glycol or methanol intoxication. Studies have shown its efficacy and safety in reducing the metabolic consequences of such poisoning, particularly when administered early in the course of intoxication, before the onset of severe symptoms like coma or renal failure (Baud et al., 1986).

Plasticizer Exposure and Metabolism

  • Environmental Exposure to Plasticizers : Research on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) has explored its use as a plasticizer and its presence in the environment. Studies have identified urinary concentrations of DINCH metabolites, indicating its widespread use and potential as an exposure biomarker (Silva et al., 2013).

Therapeutic Applications and Pharmacokinetics

  • Pharmacokinetics of Radioligands and Receptor Binding : Investigations into the behavior of radioactive metabolites of radioligands, such as WAY-100635, have provided insights into their metabolic pathways and potential applications in positron emission tomography (PET) for studying receptor systems in the human brain (Osman et al., 1996).

  • Gabapentin as an Antiepileptic Drug : Gabapentin, recognized for its antiepileptic properties, has been evaluated in clinical trials, showing a dose-related antiepileptic effect and well-tolerated profile in patients with severe partial and generalised epilepsies (Crawford et al., 1987).

Neurotoxicity and Industrial Solvents

  • Neurotoxicity and Exposure to Industrial Solvents : Studies have explored the neurotoxic effects of solvents like acetone, methyl ethyl ketone, and cyclohexanone, suggesting a need for stringent industry environmental standards and further investigation into their long-term health impacts (Mitran et al., 1997).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-18-9-11-19(12-10-18)17-15(21)14(20)16-8-7-13-5-3-2-4-6-13/h5H,2-4,6-12H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSUDJBNBOCGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide

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